Product packaging for 3,5-Difluoroquinoline(Cat. No.:CAS No. 191861-15-1)

3,5-Difluoroquinoline

Cat. No.: B3348913
CAS No.: 191861-15-1
M. Wt: 165.14 g/mol
InChI Key: FLPAHYRBIDJSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Difluoroquinoline is a specialist organic compound belonging to the class of fluorinated quinoline derivatives. The quinoline core—a fusion of a benzene ring with a pyridine ring—is a privileged scaffold in medicinal chemistry and drug discovery . The strategic introduction of two fluorine atoms at the 3- and 5- positions of this structure creates a valuable building block for pharmaceutical and chemical research. Fluorine atoms are known to profoundly influence a molecule's properties, and researchers utilize this compound to develop novel compounds with potentially enhanced metabolic stability, bioavailability, and binding affinity. This compound is primarily of interest for its application in designing and synthesizing new biologically active molecules. The quinoline nucleus is recognized for its diverse pharmacological effects, and its derivatives are investigated for a broad spectrum of activities. These include serving as a core template in the development of potential antimicrobial agents , exploring anticancer properties due to the scaffold's ability to interact with DNA and impede synthesis processes , and acting as a key intermediate in the structural modification of natural products to improve their efficacy . The versatility of the quinoline ring allows for extensive structural modification, making this compound a flexible starting point for creating targeted libraries of novel compounds in hit-to-lead optimization campaigns. This product is intended for use in controlled laboratory settings by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2N B3348913 3,5-Difluoroquinoline CAS No. 191861-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPAHYRBIDJSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172723
Record name 3,5-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191861-15-1
Record name 3,5-Difluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191861151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Difluoroquinoline

Precursor Synthesis and Advanced Functionalization Strategies

The assembly of the 3,5-difluoroquinoline scaffold often begins with the synthesis of fluorinated aniline (B41778) derivatives, which serve as foundational building blocks. These precursors can then be further elaborated and cyclized to yield the target quinoline (B57606).

Synthesis of Fluorinated Anilines as Key Intermediates

The primary and most crucial precursor for the synthesis of this compound is 3,5-difluoroaniline (B1215098). Various synthetic routes have been developed to produce this key intermediate, often involving multi-step processes.

One common strategy begins with 2,4-difluoroaniline. This starting material can undergo a five-stage synthesis involving acetylation, nitration, deacetylation to form 2,4-difluoro-6-nitroaniline, followed by removal of the amino group and subsequent reduction of the nitro group to yield 3,5-difluoroaniline google.com.

Another approach utilizes 1,3,5-trichlorobenzene (B151690) as the starting material. A two-step process involving an initial fluorination to produce 3,5-difluorochlorobenzene, followed by amination, provides a more direct route to 3,5-difluoroaniline google.com. A similar multi-step synthesis starting from 2,4,5-trichloronitrobenzene (B44141) has also been reported google.com.

A detailed synthetic pathway for 3,5-difluoroaniline starting from 2-chloro-3,5-difluoroaniline (B1349362) has also been described. In this method, a palladium-carbon catalyzed hydrogenation is employed.

Table 1: Synthesis of 3,5-Difluoroaniline from 2-chloro-3,5-difluoroaniline prepchem.com

ReactantReagentsConditionsProductPurityYield
2-chloro-3,5-difluoroaniline (45.4 g)5% Palladium-carbon (1.84 g), Triethylamine (30.2 g), Water (45.4 g)Hydrogen gas (15 kg/cm ²), 100°C, 4 hours3,5-difluoroaniline99%91.0%

This table outlines a high-yielding procedure for the preparation of 3,5-difluoroaniline, a critical precursor for the synthesis of this compound.

Synthesis of Fluorinated o-Aminoaryl Carbonyl Compounds

A key strategy for constructing the quinoline ring is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the synthesis of this compound, a precursor such as 2-amino-X,Y-difluorobenzaldehyde or 2-amino-X,Y-difluorophenyl ketone would be required, where the fluorine atoms are positioned to result in the desired 3,5-difluoro substitution pattern on the quinoline ring.

While specific syntheses for 2-amino-difluorobenzaldehydes and ketones leading directly to this compound are not extensively detailed in readily available literature, general methods for the synthesis of o-aminoaryl carbonyl compounds can be adapted. These methods include the Vilsmeier-Haack reaction on N-arylacetamides, which can produce 2-chloro-3-formylquinolines that can be further modified niscpr.res.in.

Advanced Functionalization of Precursors for Regioselective Cyclization

To ensure the formation of the desired this compound isomer, regioselective cyclization strategies are paramount. This involves the careful design and functionalization of precursors to control the ring-closing step. One approach is the electrophilic cyclization of N-(2-alkynyl)anilines nih.govresearchgate.net. By starting with a suitably substituted 3,5-difluoroaniline and introducing an alkynyl group on the nitrogen atom, subsequent treatment with an electrophile can trigger a 6-endo-dig cyclization to form the quinoline ring. The choice of substituents on the alkyne and the electrophile can influence the regioselectivity of the cyclization.

Direct Cyclization Approaches to the Quinoline Core

Direct cyclization methods provide a more convergent approach to the quinoline skeleton, where the key ring-forming reaction is the central step.

Electrophilic Cyclization Reactions and Modified Protocols

Electrophilic cyclization is a powerful tool for the synthesis of quinolines. As mentioned, the intramolecular cyclization of N-(2-alkynyl)anilines is a prime example. This reaction proceeds under mild conditions and can tolerate a variety of functional groups nih.gov. The mechanism involves the activation of the alkyne by an electrophile, followed by nucleophilic attack from the aniline ring to form a dihydroquinoline intermediate, which then aromatizes to the quinoline.

The Skraup-Doebner-von Miller reaction is a classic and versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent wikipedia.orggoogle.com. In the context of this compound synthesis, 3,5-difluoroaniline would be the starting material.

The traditional Skraup reaction utilizes glycerol (B35011), which dehydrates in situ to form acrolein, the α,β-unsaturated aldehyde wikipedia.orgyoutube.comorgsyn.org. The reaction mechanism involves the Michael addition of the aniline to the acrolein, followed by cyclization and oxidation to form the quinoline.

Table 2: General Skraup Reaction for Quinoline Synthesis

Aniline DerivativeCarbonyl SourceAcid CatalystOxidizing AgentProduct
AnilineGlycerolSulfuric AcidNitrobenzeneQuinoline

The Doebner-von Miller modification uses pre-formed α,β-unsaturated aldehydes or ketones, offering greater control over the substitution pattern of the resulting quinoline wikipedia.org. For instance, the reaction of an aniline with crotonaldehyde (B89634) would introduce a methyl group at the 2-position of the quinoline ring.

While the Skraup-Doebner-von Miller reaction is a powerful tool, its application to highly deactivated anilines, such as 3,5-difluoroaniline, can be challenging and may require modified reaction conditions, such as the use of microwave irradiation or alternative acid catalysts and oxidizing agents to achieve reasonable yields rsc.org. The electron-withdrawing nature of the fluorine atoms in 3,5-difluoroaniline reduces the nucleophilicity of the amino group and the aromatic ring, making both the initial Michael addition and the subsequent electrophilic cyclization steps more difficult. Research into modified protocols for such deactivated substrates is an ongoing area of interest.

Friedländer and Pfitzinger Condensation Strategies and Adaptations

The Friedländer and Pfitzinger reactions are foundational methods for quinoline synthesis, relying on the condensation of carbonyl compounds with specific aniline derivatives.

The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgnih.govnih.gov The reaction proceeds via an initial aldol (B89426) condensation followed by a cyclizing dehydration. dntb.gov.ua For the synthesis of this compound, this strategy would necessitate a 2-amino-difluorobenzaldehyde or 2-amino-difluorophenyl ketone as a key precursor. A variety of catalysts, including trifluoroacetic acid, iodine, and various Lewis acids, have been employed to facilitate this reaction. rsc.org Modern adaptations focus on milder conditions and improved efficiency, such as using gold catalysts or solvent-free conditions with p-toluenesulfonic acid and iodine. dntb.gov.ua

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a pathway to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. rsc.orgnih.gov The mechanism begins with the basic hydrolysis of isatin's amide bond to form an intermediate keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. nih.gov To apply this to a this compound synthesis, a correspondingly substituted 4,6-difluoroisatin would be the required starting material. The resulting quinoline-4-carboxylic acid could then be decarboxylated. The Pfitzinger reaction is generally efficient, though isolation can sometimes be complicated by resinous byproducts. rsc.org

Reaction Required Precursors for this compound Synthesis General Product Key Features
Friedländer Synthesis2-Amino-X,Y-difluorobenzaldehyde/ketone + Compound with α-methylene groupSubstituted QuinolineAcid or base-catalyzed cyclocondensation nih.gov
Pfitzinger Reaction4,6-Difluoroisatin + Carbonyl compoundSubstituted Quinoline-4-carboxylic acidBase-mediated condensation followed by cyclization nih.gov
Gould-Jacobs and Combes Synthesis Approaches

The Gould-Jacobs and Combes reactions are also classic methods that build the quinoline core from aniline precursors.

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline (B1666331) derivatives. mdpi.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes a thermal, six-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. mdpi.comorganic-chemistry.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. mdpi.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. organic-chemistry.org The synthesis of many fluoroquinolone antibiotics is based on this reaction. To synthesize a derivative of this compound, one would start with 3-fluoroaniline, which would yield a 5-fluoro-4-hydroxyquinoline intermediate.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. The reaction forms an intermediate Schiff base which is then subjected to an acid-catalyzed ring closure to yield a substituted quinoline. Studies using substituted anilines, such as chloro- or fluoroanilines, have shown that both steric and electronic effects influence the regioselectivity of the cyclization step. For instance, the reaction of fluoroanilines with trifluoromethyl-β-diketones tends to favor the formation of 4-CF3-substituted quinolines.

Reaction Required Precursors General Product Key Features
Gould-Jacobs ReactionAniline derivative + Alkoxymethylenemalonic ester4-Hydroxyquinoline derivativeThermal cyclization of anilidomethylenemalonic ester intermediate mdpi.com
Combes SynthesisArylamine + β-DiketoneSubstituted QuinolineAcid-catalyzed condensation and ring closure
Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has introduced powerful metal-catalyzed methods for constructing the quinoline scaffold, often under milder conditions and with greater functional group tolerance than classical methods. Palladium-catalyzed reactions are particularly prominent. One strategy involves the palladium-catalyzed synthesis of N-aryl-4-quinolones from o-haloaryl acetylenic ketones and primary amines. Another approach is the palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols to produce 2-alkoxyquinolines.

Rhodium catalysts have been used for the intramolecular C-H bond functionalization of pyridines and quinolines. mdpi.com This method allows for the cyclization of pyridines with alkene groups tethered to the 5-position, creating complex bicyclic and tricyclic systems. mdpi.com Copper nanoparticles have also been employed as catalysts in quinoline synthesis, for example, in the Knoevenagel condensation of quinoline-carbaldehyde and cyclohexanone-fuse derivatives to create quinoline-acridine hybrids. These metal-catalyzed approaches offer pathways to complex quinoline structures that could be applied to fluorinated analogs by using appropriately substituted starting materials.

Nucleophilic Cyclization Reactions

Nucleophilic cyclization reactions provide a route to the quinoline ring where an intramolecular nucleophile attacks an electrophilic center to close the ring. A key example for the synthesis of fluorinated quinolines is the reaction of β,β-difluoro-o-isocyanostyrenes with organomagnesium or organolithium reagents. This reaction generates a nucleophilic sp2 carbanion on the isocyano carbon. This carbanion then undergoes an intramolecular nucleophilic substitution, displacing one of the vinylic fluorine atoms to afford a 3-fluoroquinoline. This method is a direct and effective way to construct the quinoline ring with a fluorine atom specifically at the 3-position. The favorability of ring closure in such intramolecular reactions is governed by both thermodynamic factors, such as ring strain, and entropic factors, related to the probability of the nucleophile and electrophile encountering each other in the correct orientation.

Radical-Mediated Cyclization Pathways

Radical reactions offer an alternative mechanistic pathway for quinoline synthesis. One reported method involves the radical-promoted cyclization of arylamine precursors. For example, an N-bromosuccinimide (NBS)-mediated radical reaction can be used to synthesize 3-substituted quinolines. The proposed mechanism begins with the visible-light-induced formation of a bromine radical from NBS. This radical initiates a cascade by reacting with a propenoate substrate, leading to the extrusion of nitrogen gas (N₂) and the formation of a radical imine. This radical imine then cyclizes with the aryl ring, and subsequent oxidation rearomatizes the system to yield the final quinoline product. Other strategies involve the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, which proceeds through a radical reaction pathway under aerobic conditions.

Post-Cyclization Fluorination Techniques on Quinoline Scaffolds

An alternative to building the quinoline ring from fluorinated precursors is to introduce fluorine atoms directly onto a pre-formed quinoline molecule. This approach relies on the functionalization of C-H bonds.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of the electron-rich quinoline ring with an electrophilic fluorine source ("F+"). Reagents commonly used for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. However, the direct electrophilic fluorination of the quinoline scaffold presents significant challenges. The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack, making the reaction difficult. Consequently, electrophilic substitution tends to occur non-selectively on the more electron-rich benzene (B151609) ring, typically yielding a mixture of products fluorinated at the 5-, 6-, and 8-positions. Achieving selective fluorination at the 3- and 5-positions via this method is difficult due to the inherent electronic properties of the quinoline system.

Nucleophilic Fluorination Methods

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing fluorine atoms onto an aromatic ring. This method typically involves the displacement of a suitable leaving group, such as a chloro or nitro group, by a fluoride (B91410) ion. The synthesis of this compound via this pathway would likely start from a precursor like 3,5-dichloroquinoline or 3,5-dinitroquinoline. The reaction is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which activates the ring towards nucleophilic attack.

Common fluoride sources for this transformation include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). The reactivity of these fluoride salts is often enhanced by the use of phase-transfer catalysts or by conducting the reaction in high-boiling point aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane. These solvents help to solvate the cation, leaving a more "naked" and highly reactive fluoride anion.

Table 1: Illustrative Conditions for Nucleophilic Fluorination (Note: This data is representative of typical SNAr fluorination on N-heterocycles and may be adapted for this compound synthesis.)

PrecursorFluoride SourceSolventTemperature (°C)Typical Yield (%)
3,5-DichloroquinolineSpray-dried KFDMSO180-220Moderate to Good
3,5-DichloroquinolineCsFSulfolane200-230Good to High
3-Nitro-5-chloroquinolineKF / 18-crown-6Acetonitrile80-100Moderate

Balz-Schiemann and Related Diazotization-Fluorination Strategies

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into an aryl fluoride. mdpi.com This process involves two key steps: the diazotization of an amino group to form a diazonium salt, followed by the thermal or photolytic decomposition of this salt to yield the corresponding fluoroaromatic compound. mdpi.com

For the synthesis of this compound, a potential precursor would be 3-amino-5-fluoroquinoline or 5-amino-3-fluoroquinoline. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then complexed with a fluorinated counterion, typically tetrafluoroborate (B81430) (BF₄⁻) from fluoroboric acid (HBF₄), to precipitate the relatively stable diazonium tetrafluoroborate salt. mdpi.com Gentle heating of this isolated salt then results in the release of nitrogen gas and boron trifluoride, with the formation of the C-F bond. mdpi.com

Modifications to the classic Balz-Schiemann reaction exist, such as using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) anions, which can sometimes provide improved yields. mdpi.com Another variation involves performing the diazotization directly in anhydrous hydrogen fluoride (HF), which acts as both the solvent and the fluoride source. mdpi.com

Table 2: Key Steps in the Balz-Schiemann Reaction

StepReagentsIntermediateProductByproducts
DiazotizationAr-NH₂, NaNO₂, HBF₄Ar-N₂⁺BF₄⁻-H₂O, NaBF₄
FluorodediazoniationHeat (Δ)-Ar-FN₂, BF₃

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. primescholars.comsruc.ac.uk For the synthesis of this compound, this involves exploring alternative solvents, advanced catalytic systems, and energy-efficient reaction methods to minimize waste and environmental impact. sruc.ac.ukprimescholars.com

Solvent-Free Reaction Conditions and Environmentally Benign Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Solvent-free, or neat, reaction conditions represent an ideal approach, where reactants are mixed directly, often with grinding or melting. For fluorination reactions, this can be achieved by heating a solid mixture of the precursor and a fluorinating agent. researchgate.net

When a solvent is necessary, the focus shifts to environmentally benign alternatives. researchgate.net Bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL) are gaining traction as replacements for traditional polar aprotic solvents like DMF and NMP. sigmaaldrich.com Ionic liquids (ILs) and deep eutectic solvents (DESs) are also prominent green solvents. acs.orgacs.orgcore.ac.uk Their negligible vapor pressure, high thermal stability, and tunable properties make them excellent media for nucleophilic fluorination reactions, as they can enhance the reactivity of fluoride salts while being recyclable. acs.orgnih.gov

Catalyst Development for Enhanced Sustainability (e.g., Nanocatalysts, Ionic Liquids, Deep Eutectic Solvents)

Catalysis is fundamental to green chemistry, offering pathways with lower energy consumption and higher selectivity. ias.ac.in In the context of quinoline synthesis, nanocatalysts have shown significant promise. nih.govresearchgate.net Materials such as zinc oxide (ZnO) or iron oxide (Fe₃O₄) nanoparticles provide high surface areas and catalytic activity for key bond-forming reactions under milder conditions, often solvent-free. nih.govresearchgate.netnih.gov

Ionic liquids and deep eutectic solvents can function not only as green solvents but also as catalysts. acs.orgias.ac.inrsc.org Acidic ionic liquids can catalyze condensation reactions required for building the quinoline ring, replacing traditional corrosive mineral acids. mdpi.com The structure of the IL or DES can be tailored to specifically enhance reaction rates and facilitate product separation, and these solvents can often be recycled multiple times with minimal loss of activity. rsc.orgtcichemicals.combeilstein-journals.orgnih.gov

Microwave-Assisted and Ultrasonic-Mediated Synthesis Optimization

Alternative energy sources are a cornerstone of process optimization in green chemistry. Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jmpas.comnih.govijpsjournal.com By directly coupling with polar molecules, microwave heating provides rapid and uniform temperature increases, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity. nih.govresearchgate.netrsc.org This technique is highly applicable to both nucleophilic substitution and the construction of the quinoline ring itself. jmpas.comnih.gov

Similarly, ultrasonic-mediated synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.govsemanticscholar.org This sonochemical approach can promote reactions at lower bulk temperatures and has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.gov

Table 3: Comparison of Energy-Efficient Synthesis Methods for Heterocycles

MethodPrimary AdvantageTypical Reaction TimeEnergy InputApplicability
Conventional HeatingWell-establishedHours to DaysConductive/ConvectiveBroad
Microwave IrradiationRapid heating, reduced timeMinutesDielectric heatingPolar reactants/solvents
Ultrasonic MediationEnhanced mass transferMinutes to HoursAcoustic cavitationLiquid-phase reactions

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgdocbrown.info The ideal reaction has an atom economy of 100%, meaning there are no waste byproducts. libretexts.orgprimescholars.commonash.edu

In the synthesis of this compound, addition and rearrangement reactions are preferable to substitution or elimination reactions, which inherently generate byproducts. For instance, a hypothetical cycloaddition pathway to construct the fluorinated quinoline ring would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Optimizing reaction efficiency involves maximizing both chemical yield and atom economy. This is achieved by carefully selecting synthetic routes that minimize steps, avoid stoichiometric reagents in favor of catalysts, and build complexity efficiently. sruc.ac.uk

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the intricate mechanisms of chemical reactions is fundamental to the optimization of synthetic routes, enabling enhanced yields, purity, and selectivity. For a specialized compound such as this compound, mechanistic investigations provide critical insights into the formation of the quinoline core and the regioselective introduction of fluorine substituents. These studies often involve a combination of experimental techniques to detect transient species and computational chemistry to model reaction pathways and energy landscapes.

The synthesis of this compound can be approached through various classical quinoline syntheses or by modifying a pre-existing, suitably functionalized quinoline. The identification of reaction intermediates is crucial for confirming proposed mechanisms and understanding points of control within a reaction sequence.

One plausible pathway for introducing a fluorine atom onto a quinoline ring is the Balz-Schiemann reaction, which transforms an amino group into a fluorine atom. For instance, converting a precursor like 3-fluoro-5-aminoquinoline would proceed through a well-defined set of intermediates. The reaction is initiated by diazotization of the primary aromatic amine with nitrous acid, often generated in situ, to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates a key intermediate, the aryl diazonium tetrafluoroborate salt byjus.comchemistrylearner.com. This salt is often stable enough to be isolated scientificupdate.com. Subsequent thermal decomposition of this intermediate is proposed to generate a highly reactive and unstable aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion to yield the final fluoroarene product wikipedia.org.

Key Intermediates in the Balz-Schiemann Reaction:

Nitrosyl Cation: Formed from the dehydration of nitrous acid, this acts as the electrophile in the initial diazotization step byjus.com.

Aryl Diazonium Salt: The product of the reaction between the aromatic amine and the nitrosyl cation byjus.com.

Aryl Diazonium Tetrafluoroborate: A generally solid, isolable intermediate formed upon addition of fluoroboric acid scientificupdate.com.

Aryl Cation: A high-energy, transient species believed to form during the thermal decomposition of the diazonium salt, immediately prior to fluorination wikipedia.org.

For the construction of the quinoline ring itself, classic methods like the Skraup or Friedländer synthesis are employed, each with its own characteristic intermediates.

Skraup Synthesis: This reaction typically uses an aniline, glycerol, sulfuric acid, and an oxidizing agent wikipedia.org. The mechanism involves the initial acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein iipseries.org. The aniline then undergoes a Michael-type conjugate addition to acrolein. This adduct subsequently cyclizes under the acidic conditions, and the resulting dihydroquinoline intermediate is oxidized to furnish the aromatic quinoline ring iipseries.org.

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group wikipedia.org. Two primary mechanistic pathways are considered. The first involves an initial aldol condensation between the reactants to form an α,β-unsaturated carbonyl compound , which then forms a Schiff base and cyclizes. The alternative pathway begins with the rapid formation of a Schiff base intermediate between the amine and the ketone, followed by an intramolecular aldol-type cyclization and dehydration to yield the quinoline wikipedia.org.

The characterization of these often short-lived intermediates relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, alongside trapping experiments and computational modeling eurjchem.commdpi.comresearchgate.net.

While direct experimental observation of transition states is not feasible, computational chemistry provides a powerful lens for their analysis. Density Functional Theory (DFT) has become a standard tool for elucidating reaction mechanisms, calculating energy profiles, and understanding the stability of intermediates and transition states in the synthesis of quinoline derivatives nih.govresearchgate.netnih.gov.

For a given synthetic step, computational studies involve the geometric optimization of reactants, intermediates, transition states, and products on the potential energy surface nih.gov. By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, which is the energy difference between the reactants and the transition state, allowing for the identification of the rate-determining step of the reaction.

Although specific DFT studies focusing exclusively on the synthesis of this compound are not widely published, the methodologies are broadly applied to quinoline chemistry. These computational analyses provide key insights into:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution of a molecule, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), which helps in predicting reaction regioselectivity nih.gov.

Thermodynamic Stability: Calculations can determine the relative energies of different isomers or conformers of intermediates and products, helping to explain the observed product distribution nih.gov.

Computational Analysis TypePurpose in Mechanistic InvestigationRelevant Findings for Quinoline Synthesis
Geometry Optimization To find the lowest energy structure of reactants, intermediates, transition states, and products. nih.govProvides bond lengths, angles, and dihedrals for stable and transient species.
Frequency Calculation To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).Confirms the nature of stationary points on the potential energy surface.
Activation Energy (Ea) Calculation To determine the energy barrier for a reaction step by calculating the energy difference between the transition state and reactants.Identifies the rate-determining step and predicts how changes in conditions might affect reaction rates.
Frontier Molecular Orbital (FMO) Analysis To analyze the HOMO-LUMO energy gap, which relates to chemical reactivity and kinetic stability. nih.govresearchgate.netA smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping To predict reactive sites for electrophilic and nucleophilic attack by mapping electron density. nih.govHelps explain and predict regioselectivity in cyclization and substitution reactions.

Such computational approaches are invaluable for rationalizing experimental outcomes and for the predictive design of more efficient synthetic pathways to substituted quinolines.

The choice of catalyst and reaction conditions is paramount in directing the outcome of a synthesis, particularly for achieving the specific substitution pattern of this compound. These factors can influence reaction rates, control which of several possible mechanistic pathways is followed, and ultimately determine the regiochemical and stereochemical outcome.

Role of Catalysts: Catalysts function by lowering the activation energy of a reaction, often by stabilizing an intermediate or transition state. In quinoline synthesis, both Brønsted and Lewis acids are widely employed.

Lewis Acids: These are electron-pair acceptors and are pivotal in many quinoline syntheses, such as the Friedländer annulation and various multi-component reactions wikipedia.orgscielo.br. By coordinating to carbonyl oxygen atoms, Lewis acids like In(OTf)₃, Yb(OTf)₃, FeCl₃, and Ceric Ammonium Nitrate (CAN) activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack rsc.orgpatsnap.compatsnap.comnih.gov. This activation can dramatically increase reaction rates and yields. The choice of Lewis acid can also be critical for selectivity. For example, in a study of the Friedländer reaction, Indium(III) triflate (In(OTf)₃) was identified as a highly effective catalyst for the exclusive formation of the desired quinoline product over potential side products rsc.org. Similarly, in a three-component synthesis of quinolines, Ytterbium(III) triflate (Yb(OTf)₃) provided significantly better yields than Iron(III) chloride (FeCl₃) scielo.br.

Brønsted Acids: Protic acids like sulfuric acid (H₂SO₄) are essential in classical syntheses such as the Skraup reaction, where they act as both a catalyst for dehydration and cyclization steps and as a dehydrating agent wikipedia.org.

Role of Reaction Conditions: Reaction parameters such as temperature and solvent can have a profound impact on selectivity.

Temperature: Temperature control can be used to favor one reaction pathway over another. In the Conrad-Limpach-Knorr synthesis, for example, reaction temperature is a key determinant of the final product. Lower temperatures (ca. 100 °C) favor the formation of a β-ketoanilide intermediate which cyclizes to a 2-quinolone, whereas higher temperatures (ca. 250 °C) favor the formation of a β-arylaminoacrylate that cyclizes to the isomeric 4-quinolone mdpi.com.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states. In some modern approaches, solvent-free conditions are utilized, often in conjunction with solid-supported or heterogeneous catalysts, to promote efficiency and align with the principles of green chemistry nih.gov.

Achieving the specific 3,5-difluoro substitution pattern requires precise control over these factors to ensure the correct regioselectivity during the ring-forming and/or fluorination steps, preventing the formation of undesired isomers.

CatalystRepresentative ReactionRole and Effect on Selectivity/Yield
Indium(III) triflate (In(OTf)₃) Friedländer AnnulationHighly effective Lewis acid for selective formation of the Friedländer product; prevents non-Friedländer pathways. rsc.org
Ytterbium(III) triflate (Yb(OTf)₃) Three-Component SynthesisProvided higher yields of substituted quinolines compared to FeCl₃ under similar conditions. scielo.br
Ceric Ammonium Nitrate (CAN) Friedländer AnnulationEnables reaction to proceed efficiently at ambient temperature with good yields. nih.gov
Sulfuric Acid (H₂SO₄) Skraup SynthesisActs as a catalyst for dehydration and cyclization and as a dehydrating agent. wikipedia.org
Silica Nanoparticles (SiO₂) Friedländer Annulation (Microwave)Heterogeneous acid catalyst providing high yields and allowing for robust recyclability. nih.gov

Chemical Reactivity and Transformations of 3,5 Difluoroquinoline

Reactivity at Fluorine-Bearing Positions (C-3, C-5)

The C-3 and C-5 positions of the 3,5-difluoroquinoline ring are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. This activation facilitates the displacement of the fluoride (B91410) ions by a range of nucleophiles. The regioselectivity of these reactions is a key aspect of their synthetic utility, often influenced by the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the functionalization of electron-deficient aromatic rings. In the case of this compound, the fluorine atoms act as good leaving groups, particularly when the aromatic ring is further activated by the quinoline (B57606) nitrogen.

The displacement of fluoride ions by amine nucleophiles is a well-established method for the synthesis of aminoquinolines. While specific studies on the amination of this compound are not extensively detailed in the provided search results, the general principles of SNAr reactions on fluoroaromatic compounds suggest that reactions with various amines would proceed to yield the corresponding 3-amino-5-fluoroquinoline or 3,5-diaminoquinoline derivatives. The regioselectivity would likely be dependent on the reaction conditions and the steric and electronic properties of the amine. For instance, the reaction of a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with various amines demonstrates the feasibility of such transformations. nih.govbeilstein-journals.org

Table 1: Representative Amination Reactions on a Structurally Related Fluoroaromatic Compound

EntryAmine NucleophileProductYield (%)
1Morpholine4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine95
2Piperidine1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)piperidine92
3Aniline (B41778)N-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline85
4Ammonia3-Nitro-5-(pentafluorosulfanyl)aniline78

Data is for 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and is intended to be illustrative of the types of transformations possible. beilstein-journals.org

Similar to amination, the reaction of this compound with alkoxides and thiolates is expected to proceed via an SNAr mechanism to furnish the corresponding ether and thioether derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophilic species. The regioselectivity of these reactions on this compound would be an important factor to consider in synthetic applications. Research on other polyfluoroarenes has shown that such substitutions are viable, with the position of attack being influenced by the electronic environment of the ring. mdpi.com

The addition of carbon-based nucleophiles to the this compound core represents a powerful tool for the construction of carbon-carbon bonds. This can be achieved through reactions with organometallic reagents or stabilized carbanions. The electron-deficient nature of the fluoroquinoline ring facilitates these additions, leading to the formation of substituted quinolines that can serve as building blocks for more complex molecules. While specific examples for this compound were not found, the general reactivity of fluoroaromatics suggests that these reactions are feasible.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and other conjugated systems. The carbon-fluorine bonds in this compound can, under appropriate catalytic conditions, participate in these transformations, although they are generally less reactive than C-Cl, C-Br, or C-I bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile method for C-C bond formation. While challenging, the coupling of fluoroarenes is an active area of research. nih.gov The success of such a reaction with this compound would depend on the choice of catalyst, ligand, and reaction conditions to facilitate the activation of the C-F bond.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The application of this reaction to this compound would provide a direct route to alkynyl-substituted quinolines.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and has been applied to a wide range of substrates. The coupling of this compound in a Negishi reaction would offer another avenue for the introduction of various organic substituents at the C-3 and C-5 positions.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraOrganoboronic acid/ester + Organic HalidePd catalyst, BaseC(sp2)-C(sp2)
SonogashiraTerminal Alkyne + Organic HalidePd catalyst, Cu(I) co-catalyst, BaseC(sp2)-C(sp)
NegishiOrganozinc reagent + Organic HalidePd or Ni catalystC(sp2)-C(sp2/sp3)

Reductive Defluorination Studies

The cleavage of the strong carbon-fluorine bond is a challenging but important transformation, with implications for both synthetic chemistry and environmental remediation. Reductive defluorination involves the replacement of a fluorine atom with a hydrogen atom. Various methods have been developed for the defluorination of organofluorine compounds, including electrochemical methods and the use of reducing agents. researchgate.net Studies on the reductive defluorination of fluoroquinolones are of particular interest due to their presence as environmental contaminants. mdpi.comresearchgate.net The controlled, selective reductive defluorination of this compound could provide access to monofluorinated quinoline derivatives, which may exhibit different biological activities. Research in this area often focuses on understanding the mechanisms of C-F bond activation and cleavage. acs.orghyphadiscovery.com

Reactivity at Non-Fluorinated Positions

The presence of two fluorine atoms on the quinoline scaffold significantly influences its reactivity. While the fluorine atoms themselves can participate in certain reactions, the non-fluorinated positions on both the pyridine (B92270) and benzene (B151609) rings are also sites for various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org In the case of this compound, the fluorine atoms, being electron-withdrawing groups, deactivate the ring system towards electrophilic attack. This deactivation makes EAS reactions on the this compound nucleus challenging.

The reaction proceeds through a two-step mechanism:

The aromatic ring's pi electrons attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R). masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). masterorganicchemistry.com

The regioselectivity of EAS reactions on substituted benzenes is governed by the electronic properties of the substituents. Electron-donating groups activate the ring and are typically ortho, para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing. libretexts.org Halogens are an exception; they are deactivating yet ortho, para-directing. wikipedia.org For this compound, the fluorine atoms and the nitrogen atom in the quinoline ring are deactivating, making electrophilic substitution less favorable.

Table 1: Common Electrophilic Aromatic Substitution Reactions
ReactionElectrophileTypical Reagents
NitrationNO2+HNO3/H2SO4
HalogenationBr+, Cl+Br2/FeBr3, Cl2/AlCl3
SulfonationSO3Fuming H2SO4
Friedel-Crafts AlkylationR+R-Cl/AlCl3
Friedel-Crafts AcylationRCO+R-COCl/AlCl3

Directed ortho-lithiation is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netsemanticscholar.org This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. semanticscholar.org The resulting lithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. researchgate.net

For quinoline derivatives, the nitrogen atom can act as a directing group, facilitating lithiation at the C2 or C8 positions. However, in this compound, the electronic effects of the fluorine atoms can influence the site of lithiation. The process generally involves the coordination of the organolithium reagent to the heteroatom of the directing group, which positions the base for selective proton abstraction at the adjacent ortho position. semanticscholar.org

The general steps for lithiation and electrophilic trapping are:

Lithiation: Treatment of the substrate with an organolithium reagent (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. nih.gov

Electrophilic Quench: Addition of an electrophile to the reaction mixture to react with the generated organolithium species. nih.gov

This methodology allows for the introduction of various functional groups, providing a versatile route to substituted quinolines.

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. youtube.com Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.comyoutube.com The quinoline ring system can undergo both oxidation and reduction reactions, although the presence of fluorine atoms can affect the reactivity.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. This transformation is discussed in more detail in section 3.3.1. The aromatic rings themselves are generally resistant to oxidation under mild conditions.

Reduction: The quinoline ring can be reduced to form dihydro- and tetrahydroquinoline derivatives. Common reducing agents and conditions include catalytic hydrogenation (e.g., H2/Pd, Pt) and dissolving metal reductions (e.g., Na in ethanol). The specific conditions can influence the extent and regioselectivity of the reduction. For instance, catalytic hydrogenation often leads to the reduction of the pyridine ring first.

Table 2: Examples of Oxidation and Reduction Reactions
Reaction TypeDescriptionTypical Reagents/Conditions
N-OxidationOxidation of the quinoline nitrogenm-CPBA, H2O2/CH3COOH
Catalytic HydrogenationReduction of the quinoline ringH2, Pd/C or PtO2
Dissolving Metal ReductionReduction of the quinoline ringNa, Ethanol

Functional Group Interconversions and Derivatization of this compound Scaffold

Functional group interconversions are essential transformations in organic synthesis, allowing for the conversion of one functional group into another. vanderbilt.edu These reactions expand the synthetic utility of the this compound scaffold, enabling the preparation of a diverse range of derivatives.

The nitrogen atom of the quinoline ring is a key site for functionalization.

N-Alkylation: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and react with alkylating agents (e.g., alkyl halides) to form quaternary quinolinium salts.

N-Oxidation: The nitrogen atom can be oxidized to form a quinoline N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides are valuable intermediates in synthesis, as they can facilitate further functionalization of the heterocyclic ring. nih.gov

If the this compound scaffold bears a side chain, this chain can be further functionalized. The specific reactions will depend on the nature of the functional groups present in the side chain. For example, a hydroxyl group could be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. ub.edu Similarly, a carboxylic acid group could be converted into an ester or an amide. These derivatizations are crucial for building more complex molecules based on the this compound core. nih.gov

Transition Metal Coordination Chemistry of this compound (Ligand Potential)

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. The fluorine substituents at the 3 and 5 positions are expected to have a significant electron-withdrawing effect. This effect would decrease the electron density on the quinoline ring system and, consequently, reduce the basicity of the nitrogen atom. This reduced basicity could influence the strength of the coordination bond formed with a metal center compared to unsubstituted quinoline.

Complex Formation and Structural Analysis

Specific details on the formation and comprehensive structural analysis of metal complexes derived from this compound are not extensively documented. However, based on the well-established coordination chemistry of quinoline and its derivatives, it can be postulated that this compound would act as a monodentate ligand, coordinating to a metal center through its nitrogen atom.

The synthesis of such complexes would likely involve the reaction of a suitable transition metal salt (e.g., chlorides, acetates, or nitrates of palladium, platinum, rhodium, etc.) with this compound in an appropriate solvent. The resulting complexes could be characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

Table 1: Postulated Coordination Complexes of this compound

Metal CenterPotential Complex FormulaPredicted Geometry
Palladium(II)[PdCl₂(C₉H₅F₂N)₂]Square Planar
Platinum(II)[PtCl₂(C₉H₅F₂N)₂]Square Planar
Rhodium(I)[Rh(CO)₂(C₉H₅F₂N)Cl]Square Planar
Ruthenium(II)[RuCl₂(C₉H₅F₂N)₄]Octahedral

This table is speculative and based on the common coordination geometries of the respective metal ions.

Catalytic Applications of Metal Complexes Derived from this compound

There is a lack of specific reports on the catalytic applications of metal complexes derived from this compound. Nevertheless, the broader class of quinoline-ligated metal complexes has been explored in various catalytic transformations. For instance, palladium complexes bearing quinoline-based ligands have been utilized in cross-coupling reactions. The electronic modifications introduced by the fluorine atoms in this compound could potentially enhance the catalytic activity or selectivity in such reactions. The electron-withdrawing nature of the fluorine atoms might render the metal center more electrophilic, which could be beneficial in certain catalytic cycles.

Table 2: Potential Catalytic Applications for this compound Metal Complexes

Catalytic ReactionPotential Metal CatalystRationale
Suzuki-Miyaura CouplingPalladium(II)The electron-deficient nature of the ligand could facilitate reductive elimination.
Heck-Mizoroki CouplingPalladium(II)Altered electronic properties may influence regioselectivity.
HydrogenationRhodium(I), Ruthenium(II)Ligand electronics can impact the rate and selectivity of hydrogenation.
HydrosilylationPlatinum(0)The steric and electronic profile of the ligand can affect catalyst performance.

This table presents potential areas of investigation and is not based on reported experimental results for this compound complexes.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 3,5-difluoroquinoline, providing intricate details about the molecular framework and the electronic environment of each nucleus.

Multi-dimensional NMR experiments are crucial for assembling the complete picture of this compound's structure by establishing through-bond and through-space correlations between nuclei. sdsu.edu

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment reveals protons that are J-coupled, allowing for the mapping of proton-proton connectivities within the quinoline (B57606) ring system. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on both the pyridine (B92270) and benzene (B151609) rings, confirming their relative positions.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons. sdsu.edu This is instrumental in assigning the ¹³C signals corresponding to the protonated carbons in the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This technique is invaluable for assigning quaternary carbons and piecing together the entire carbon skeleton by correlating protons to carbons that are multiple bonds away. For instance, the proton at C2 would show correlations to C3 and C4.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the molecule's conformation and stereochemistry. researchgate.netyoutube.com In the context of this compound, NOESY can confirm the spatial relationships between protons on different parts of the quinoline ring.

The combined application of these techniques allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts and confirms the substitution pattern of the fluorine atoms. science.gov

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilwikipedia.org The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum of this compound provide profound insights into the electronic properties of the molecule. nih.govbiophysics.org

The wide range of ¹⁹F chemical shifts is particularly sensitive to the local electronic environment. huji.ac.ilalfa-chemistry.com The electron-withdrawing nature of the fluorine atoms and their position on the quinoline ring significantly influence the shielding of the ¹⁹F nuclei. rsc.org Analysis of these chemical shifts can quantify the electronic effects of the fluorine substituents on the aromatic system. alfa-chemistry.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Different Fluorine Environments

Type of CompoundChemical Shift Range (ppm) Relative to CFCl₃
-ArF-+80 to +170
-CF-+140 to +250
-CF₂-+80 to +140
-CF₃-+40 to +80
-F-C=O-70 to -20

This table provides general ranges and the specific shifts for this compound would depend on its specific electronic structure. ucsb.eduslideshare.net

Furthermore, spin-spin coupling between the ¹⁹F nuclei and adjacent ¹H and ¹³C nuclei provides valuable structural information. The magnitudes of these coupling constants (J-values) are dependent on the number of intervening bonds and the dihedral angles, aiding in the confirmation of bond connectivity and stereochemistry. alfa-chemistry.com The analysis of ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹⁹F-¹³C coupling constants is essential for a complete structural and electronic characterization. nih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular motions and conformational changes that occur on the NMR timescale. unibas.it While quinoline itself is a rigid aromatic system, DNMR studies could be relevant for understanding the dynamics of interactions with other molecules or potential, though unlikely, low-barrier rotational processes of substituents. For this compound, DNMR could be employed to study its binding dynamics with receptors or other molecules by monitoring changes in chemical shifts, coupling constants, and line shapes as a function of temperature. unibas.itnih.gov Such studies can provide thermodynamic and kinetic parameters for these processes. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide mass measurements with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula. copernicus.org

Beyond just mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways of the molecule. nih.govub.edu By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the masses of the resulting fragment ions, the structural components of this compound can be confirmed. nih.govmdpi.com The fragmentation pattern for quinoline derivatives often involves characteristic losses of small molecules and ring cleavages, which provides a fingerprint for the compound's structure. nih.govresearchgate.net The study of these pathways in halogenated compounds can reveal how the fluorine substituents influence the fragmentation process. nih.govresearchgate.net

Table 2: Illustrative HRMS Fragmentation Data for a Hypothetical Halogenated Quinolone

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
164.0431136.0482CO
164.0431116.0345C₂H₂O
136.0482109.0393HCN

This table is for illustrative purposes and does not represent actual data for this compound. The fragmentation of this compound would be specific to its structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of the bonds within a molecule. americanpharmaceuticalreview.com These techniques are complementary and offer a detailed fingerprint of the functional groups present in this compound.

The IR and Raman spectra of quinoline and its derivatives have been studied to characterize the main vibrational bands. researchgate.net For this compound, the spectra would exhibit characteristic bands for the C-H stretching and bending modes of the aromatic rings, as well as the C=C and C=N stretching vibrations of the quinoline core. Crucially, the C-F stretching vibrations would appear as strong bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region, providing direct evidence for the presence of the fluorine substituents.

The frequencies and intensities of the vibrational modes are sensitive to the electronic structure of the molecule. nih.gov The electron-withdrawing fluorine atoms influence the bond strengths and polarities within the quinoline ring, leading to shifts in the vibrational frequencies compared to unsubstituted quinoline. By analyzing these shifts, often with the aid of computational methods like Density Functional Theory (DFT), a correlation can be established between the vibrational modes and the electronic effects of the fluorine substituents. researchgate.netnih.gov This analysis can provide insights into the molecule's reactivity, as changes in bond vibrations can reflect alterations in the electron density at different positions in the ring. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an unparalleled level of detail regarding the atomic arrangement in the solid state. For a molecule like this compound, this technique would allow for the precise measurement of intramolecular and intermolecular parameters.

The nature and arrangement of intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice. For this compound, a variety of weak intermolecular forces would be anticipated to play a role, including π-π stacking interactions between the aromatic quinoline rings, C-H···N and C-H···F hydrogen bonds, and potentially halogen···halogen (F···F) or other non-covalent interactions. A detailed crystallographic analysis would identify and quantify these interactions, revealing the supramolecular synthons that govern the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no polymorphs of this compound have been reported, this is a direct consequence of the lack of any reported crystal structure. Should the compound be crystallized under different conditions, the potential for polymorphism could be explored. Similarly, co-crystallization studies, which involve crystallizing the target molecule with another component, could be a future avenue of research to modulate its solid-state properties, but this is contingent on first obtaining the crystal structure of the pure compound.

Computational and Theoretical Chemistry Studies of 3,5 Difluoroquinoline

Electronic Structure and Aromaticity Calculations

Density Functional Theory (DFT) is a primary method used to investigate the electronic structure of molecules. researchgate.netnih.govyoutube.com Calculations, often employing basis sets like 6-311++G**, are used to optimize the molecular geometry and compute various electronic properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net For quinoline (B57606) derivatives, the distribution of these orbitals is key; the HOMO is typically located over the benzene (B151609) ring, while the LUMO is often distributed across the pyridine (B92270) ring system. The introduction of electron-withdrawing fluorine atoms, as in 3,5-Difluoroquinoline, is expected to lower the energies of both HOMO and LUMO orbitals and potentially affect the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies and Properties (Note: These values are illustrative for a generic fluoroquinolone derivative calculated via DFT and are intended to demonstrate typical ranges.)

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron-donating orbital
LUMO Energy-1.8 eVEnergy of the lowest electron-accepting orbital
HOMO-LUMO Gap (ΔE) 4.7 eV Indicates chemical reactivity and stability
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)1.8 eVEnergy released when an electron is added

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netyoutube.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the quinoline ring and the two fluorine atoms. These areas are the most likely sites for interactions with electrophiles or for hydrogen bonding.

Positive Potential: Located on the hydrogen atoms attached to the carbon framework, particularly those on the pyridine ring, which is made more electron-deficient by the adjacent nitrogen.

These maps provide a clear, visual guide to the molecule's reactive sites, complementing the data from FMO analysis. libretexts.org

Aromaticity is a key concept describing the stability and electronic properties of cyclic, conjugated systems. mdpi.com This property is not directly measurable but can be quantified using various computed indices.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a popular method for assessing aromaticity. nih.gov It involves calculating the magnetic shielding at a specific point, such as the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.comnih.gov Highly negative NICS values (e.g., around -10 ppm) are indicative of strong aromatic character, while positive values suggest anti-aromaticity. mdpi.com For this compound, separate NICS calculations for the benzene and pyridine rings would reveal the aromaticity of each part of the fused system.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on bond length equalization. researchgate.net It compares the bond lengths within a ring to an optimal value for a fully aromatic system. nih.gov HOMA values range from 0 (for a non-aromatic Kekulé structure) to 1 (for a perfectly aromatic system like benzene). mdpi.com In quinoline systems, the benzene ring typically shows a higher HOMA value than the pyridine ring, indicating greater aromatic character. mdpi.com

Table 2: Typical Aromaticity Indices for Quinoline Rings (Note: These values are based on studies of parent quinoline and serve as a reference.)

RingHOMA IndexNICS(1) Index (ppm)Aromaticity Level
Benzene~0.95~ -9.5Highly Aromatic
Pyridine~0.80~ -6.0Aromatic

Reactivity Prediction and Mechanistic Modeling

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction and in elucidating the step-by-step mechanism.

While MEP maps provide a qualitative view of reactivity, quantum chemical descriptors offer quantitative measures. The Fukui function is a descriptor derived from DFT that identifies the most reactive sites in a molecule. wikipedia.orgnih.gov It measures the change in electron density at a specific point when an electron is added or removed. wikipedia.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reactivity towards an electron donor). It identifies the best sites to accept an electron.

f-(r): For electrophilic attack (reactivity towards an electron acceptor). It pinpoints the sites that can most readily donate an electron.

f0(r): For radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one can precisely rank the atoms' susceptibility to different types of chemical attack, providing a more detailed reactivity map than MEP alone. faccts.de

Theoretical chemistry allows for the complete modeling of a reaction pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states that connect them.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), computational modeling can:

Identify Transition States: These are the highest energy points along the reaction coordinate and correspond to the activation energy barrier of the reaction.

Calculate Activation Energies (ΔG‡): This allows for the prediction of reaction rates and helps determine which of several possible reaction pathways is most favorable kinetically.

Analyze Reaction Mechanisms: By visualizing the geometry of the transition state and the movement of atoms (vibrational analysis), chemists can gain a deep understanding of how bonds are formed and broken during the reaction.

This level of detailed mechanistic insight is often difficult to obtain through experimental means alone, making computational modeling an essential tool for modern chemical research.

Solvent Effects on Reactivity and Conformation

The chemical environment, particularly the solvent, can significantly modulate the reactivity and conformational stability of this compound. Computational methods, especially implicit solvation models like the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. In these models, the solvent is represented as a continuous medium characterized by its dielectric constant, which interacts with the solute's charge distribution.

This approach allows for the prediction of how polar solvents might stabilize charged intermediates or transition states in a reaction, thereby influencing the reaction kinetics. For instance, in nucleophilic aromatic substitution reactions, the polarity of the solvent can affect the energy barrier for the formation and breakdown of the Meisenheimer complex. While the quinoline core is rigid, solvent polarity can also induce subtle changes in the molecule's geometry, such as minor alterations in bond lengths and angles, which can be accurately predicted through these computational models. rsc.org

Spectroscopic Property Prediction and Correlation

Computational chemistry is a powerful asset for the prediction and interpretation of various spectra, which is crucial for the structural confirmation and characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry. nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com The process involves an initial geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensor for each nucleus. These shielding values are then converted into chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. Such theoretical data is invaluable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap can occur. nih.gov

Table 1: Illustrative Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound This table presents hypothetical data representative of typical computational outputs.

Nucleus Atom Position Predicted Chemical Shift (δ, ppm)
¹H H-2 8.8
H-4 7.6
H-6 7.4
H-7 7.9
H-8 7.7
¹³C C-2 151
C-3 159 (d, ¹JCF)
C-4 113
C-4a 126
C-5 161 (d, ¹JCF)
C-6 116 (d, ²JCF)
C-7 131
C-8 129
C-8a 149
¹⁹F F-3 -112

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. After optimizing the molecular geometry to find its lowest energy state, the harmonic vibrational frequencies are calculated. nih.govwisc.edu These calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as C-F stretching, C-H bending, or vibrations of the quinoline ring system. researchgate.net This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

The electronic transitions that give rise to UV-Vis absorption and fluorescence spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com These calculations yield the excitation energies and oscillator strengths for transitions from the ground state to various excited states. youtube.com The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. nih.gov Simulating these spectra helps in understanding the photophysical properties of this compound and aids in the interpretation of experimental electronic spectroscopy data.

Advanced Applications and Synthetic Utility of 3,5 Difluoroquinoline

Precursor for Advanced Materials (Excluding Bio-materials)

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Sensors)

The field of optoelectronics relies on materials that can efficiently interact with light, either by emitting it or detecting it. Fluorinated aromatic compounds are of particular interest due to the unique properties imparted by fluorine, such as high electron affinity, thermal stability, and modified solid-state packing. These characteristics make 3,5-Difluoroquinoline a promising building block for next-generation optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials are needed for various functions, including hole transport, electron transport, and light emission. Quinoline (B57606) derivatives, most notably Tris-(8-hydroxyquinolinato) aluminum (Alq3), are benchmark electron-transporting and emissive materials in OLED technology researchgate.net. The introduction of fluorine atoms into the quinoline structure can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport, leading to lower operating voltages and higher device efficiency nycu.edu.tw.

For instance, studies on other fluorinated quinoline-like structures, such as 3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane (F2-HCNQ), have demonstrated their excellence as p-type dopants for hole transport layers in OLEDs, improving power efficiency nycu.edu.tw. The strong electron-withdrawing nature of fluorine in this compound can enhance its electron-accepting capabilities, making it a candidate for use in electron transport layers (ETLs) or as a host for emissive dopants. Derivatives of quinoline and quinoxaline (B1680401) have been successfully employed as blue emitters in OLEDs, suggesting that the this compound core could be functionalized to produce stable and efficient emitters, particularly in the blue region of the spectrum, which remains a challenge for OLED technology nih.gov.

Sensors: Quinoline-based compounds are widely investigated as fluorescent sensors for detecting various analytes, including metal ions and protons. The intrinsic fluorescence of the quinoline ring system can be modulated by the binding of an analyte, leading to a detectable change in the emission spectrum. Fluorination can enhance the photophysical properties of these sensors, such as quantum yield and photostability. The electron-withdrawing fluorine atoms in this compound can influence the photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes that are often the basis for fluorescent sensing mechanisms. This could lead to the development of highly sensitive and selective sensors for environmental or biological monitoring.

Polymer Chemistry and Incorporating Fluorinated Quinoline Units

High-performance polymers are essential in industries requiring materials with exceptional thermal stability, chemical resistance, and specific mechanical properties. Poly(aryl ether ketone)s (PAEKs) and polyquinolines are classes of such polymers. Incorporating fluorinated units into polymer backbones is a well-established strategy to enhance properties like solubility, thermal stability, and dielectric performance.

The structure of this compound makes it a potential monomer for polymerization reactions. Analogous to how 3,5-difluorobenzophenone (B68835) is used in the nucleophilic aromatic substitution synthesis of PEEK copolymers wright.edu, the activated fluorine atoms on the this compound ring could react with nucleophiles to form new polymers. This approach could lead to the creation of novel poly(ether quinoline)s with the quinoline unit as an integral part of the polymer backbone. Such polymers would be expected to exhibit not only the high thermal stability associated with polyquinolines but also enhanced processability and specific electronic properties due to the fluorine and nitrogen atoms in the main chain. Fluoropolymers are characterized by their high resistance to solvents, acids, and bases, and incorporating the rigid, aromatic this compound unit could result in materials with a unique combination of durability and functionality 20.210.105.

Polymer PropertyPotential Enhancement by this compound Incorporation
Thermal Stability The inherent stability of the aromatic quinoline ring contributes to a high decomposition temperature.
Chemical Resistance Fluorine atoms provide a protective shield, enhancing resistance to chemical attack.
Solubility The introduction of fluorine can disrupt polymer chain packing, potentially improving solubility in organic solvents for easier processing.
Dielectric Constant Fluorination typically lowers the dielectric constant of polymers, making them suitable for microelectronics applications.
Optical Properties The quinoline unit can impart fluorescence to the polymer, opening possibilities for emissive or sensor applications.

Analytical Chemistry Applications (Beyond Basic Identification)

Beyond its potential use in materials science, this compound has significant utility in the field of analytical chemistry, where precision and reliability are paramount.

Development of Chromatographic Standards for Fluorinated Quinoline Analysis

The analysis of fluoroquinolones and related fluorinated quinoline compounds in environmental, food, and pharmaceutical samples is a critical task. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for their separation and quantification asianpubs.orgresearchgate.net. The accuracy of these methods is fundamentally dependent on the availability of pure, well-characterized analytical standards.

This compound, as a discrete and stable chemical entity, is an ideal candidate for use as a reference standard. Its precise molecular weight and well-defined structure allow for the unambiguous calibration of analytical instruments like mass spectrometers. In chromatographic methods, it could serve several purposes:

Internal Standard: Added to samples in a known quantity to correct for variations in sample preparation and instrument response.

Reference Standard: Used to create calibration curves for the quantification of other, more complex fluorinated quinolines.

Method Development Standard: Employed to optimize separation conditions (e.g., mobile phase composition, column selection) for the analysis of a class of related compounds.

The development of robust analytical techniques requires such standards to ensure method validation in terms of selectivity, linearity, accuracy, and limits of detection and quantification.

Application as StandardPurposeChromatographic Technique
Internal Standard Correct for analytical variabilityHPLC, GC-MS, LC-MS
Reference Standard Quantify other analytesHPLC-UV, HPLC-Fluorescence
Method Development Optimize separation parametersHPLC, UPLC, Capillary Electrophoresis

Use as a Chemical Probe in Spectroscopic Studies

Many quinoline derivatives exhibit intrinsic fluorescence, a property that makes them valuable as chemical probes for investigating biological and chemical systems nih.govwikipedia.orgevidentscientific.com. Fluorescence spectroscopy is an extremely sensitive technique that can provide information about the local environment of a fluorescent molecule, or fluorophore.

This compound is expected to be fluorescent, and its specific excitation and emission wavelengths would be influenced by the difluoro substitution pattern. This intrinsic fluorescence allows it to be used as a probe in various spectroscopic studies:

Environmental Fate Studies: The degradation of fluoroquinolones in water can be monitored using fluorescence excitation-emission matrices (EEMs) combined with analytical techniques like parallel factor analysis (PARAFAC) nih.govnih.gov. This compound could serve as a model compound in such studies to understand the photodegradation pathways of fluorinated aromatic systems.

Probing Molecular Interactions: Changes in the fluorescence spectrum (e.g., wavelength shift, intensity change) of this compound upon interaction with other molecules (like proteins or metal ions) can be used to study binding events and determine association constants.

Development of Derivatized Probes: The this compound scaffold can be chemically modified to create more complex probes. Functional groups can be added to target specific sites within a biological system, with the difluoroquinoline core acting as the fluorescent reporter.

The photophysical properties of this compound make it a valuable tool for advanced spectroscopic applications, enabling sensitive detection and dynamic studies in complex systems.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,5-Difluoroquinoline derivatives, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a mixture of fluorophenylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃ in dioxane/water under reflux yields derivatives with ~60% efficiency . To enhance purity:

  • Use column chromatography with ethyl acetate/hexane gradients (10–20%) to isolate intermediates.
  • Monitor reaction progress via TLC (Rf ~0.29 in 10% ethyl acetate/hexane) and confirm purity by NMR (δH 6.72–8.23 ppm) .
  • Optimize stoichiometric ratios (e.g., 1:2.5 molar ratio of halide to boronic acid) to minimize side products.

Q. How should this compound be handled to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C to prevent photodegradation, as fluorinated aromatics are sensitive to UV light .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the quinoline core.
  • Safety : Wear nitrile gloves and safety goggles due to acute toxicity risks (H312/H332) and respiratory irritation (H335) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve fluorine-induced splitting patterns (e.g., δC 114.9–162.0 ppm with ²JCF = 21.3–245.9 Hz) .
  • Mass Spectrometry : Use HRMS (e.g., m/z 428.0999 for MH⁺) to confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify C-F stretches (1093–1223 cm⁻¹) and quinoline ring vibrations (1604 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for fluorinated quinoline derivatives be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., CrysAlisPRO for unit cell parameters) to resolve ambiguities in substituent positioning .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate NMR/IR spectra and compare with experimental results .
  • Replicate Conditions : Repeat syntheses under controlled humidity/temperature to isolate environmental effects on spectral outputs .

Q. What strategies elucidate the electronic effects of fluorine substitution on quinoline reactivity?

  • Methodological Answer :

  • Electron-Deficiency Studies : Use cyclic voltammetry to measure reduction potentials; fluorine’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity.
  • Substituent Mapping : Compare Hammett σ constants (e.g., σmeta-F = 0.34) to predict regioselectivity in nucleophilic aromatic substitutions .
  • Kinetic Profiling : Monitor reaction rates (e.g., SNAr with piperidine) under varying fluorination patterns to quantify steric/electronic contributions .

Q. How can researchers design experiments to assess this compound’s metabolic stability in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Isotopic Labeling : Synthesize ¹⁸O/²H analogs to track oxidative demethylation or defluorination metabolites.
  • Computational ADME : Use SwissADME or ADMETlab to predict bioavailability and cytochrome interactions .

Data Analysis & Presentation Guidelines

Q. How should researchers present contradictory crystallographic data in publications?

  • Methodological Answer :

  • Table Design : Tabulate bond lengths/angles (e.g., C-F = 1.34 Å vs. C-C = 1.48 Å) and highlight outliers with footnotes .
  • Supplementary CIF Files : Deposit raw diffraction data (e.g., .hkl files) in repositories like Cambridge Structural Database for peer validation .
  • Discussion Focus : Attribute discrepancies to crystal packing effects or thermal motion (B-factors > 5 Ų) rather than structural errors .

Q. What statistical methods are recommended for analyzing dose-response data in fluorinated quinoline bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC₅₀ values using GraphPad Prism (log[inhibitor] vs. normalized response).
  • Error Analysis : Report SEM for triplicate experiments and use ANOVA to compare potency across derivatives (p < 0.05) .
  • Structure-Activity Cliffs : Apply matched molecular pair analysis to identify fluorine substitutions causing abrupt activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoroquinoline
Reactant of Route 2
3,5-Difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.